molecular formula C12H7F2NO4 B15007456 N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

Cat. No.: B15007456
M. Wt: 267.18 g/mol
InChI Key: VMUMFGMRALCOFV-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole ring substituted with difluoromethyl groups and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with difluoromethylating agents under controlled conditions.

    Coupling with Furan Carboxamide: The benzodioxole intermediate is then coupled with furan-2-carboxylic acid or its derivatives using amide bond-forming reactions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the benzodioxole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-5-nitro-2-furamide: Similar structure with a nitro group on the furan ring.

    1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a furan ring.

Uniqueness

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide is unique due to its specific combination of the benzodioxole and furan moieties, which imparts distinct chemical and biological properties. Its difluoromethyl groups enhance its stability and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F2NO4

Molecular Weight

267.18 g/mol

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C12H7F2NO4/c13-12(14)18-8-4-3-7(6-10(8)19-12)15-11(16)9-2-1-5-17-9/h1-6H,(H,15,16)

InChI Key

VMUMFGMRALCOFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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